3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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Overview
Description
3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
In addition to its anti-cancer properties, 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has also shown potential as an anti-inflammatory agent. Studies have shown that it inhibits the production of inflammatory cytokines and reduces inflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide in lab experiments is its high potency and specificity. However, its limited solubility in aqueous solutions can pose a challenge in certain experiments.
Future Directions
There are several future directions for the research on 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide. One potential direction is to investigate its potential as a drug delivery system. Another direction is to explore its applications in other fields, such as agriculture and material science.
Conclusion:
In conclusion, 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a synthetic compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer and anti-inflammatory agent, as well as its high potency and specificity, make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves the reaction of 2-(2,3-dimethylphenyl)-1,3-benzoxazole-5-carbonyl chloride with thiourea in the presence of potassium carbonate and bromine. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that it induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
590396-52-4 |
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Product Name |
3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide |
Molecular Formula |
C23H18BrN3O2S |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
3-bromo-N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H18BrN3O2S/c1-13-5-3-8-18(14(13)2)22-26-19-12-17(9-10-20(19)29-22)25-23(30)27-21(28)15-6-4-7-16(24)11-15/h3-12H,1-2H3,(H2,25,27,28,30) |
InChI Key |
LZGVAIWRVFTGBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
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